molecular formula C15H13BrN2O B5688477 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole

2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole

Cat. No. B5688477
M. Wt: 317.18 g/mol
InChI Key: MXJLRKCWOVEZNV-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. This leads to the arrest of cell cycle progression and ultimately, cell death. In addition, 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole have been extensively studied. The compound has been found to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This has potential implications for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous environments. In addition, the compound has poor stability under acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole. One potential area of research is the development of new cancer therapies based on the compound. This could involve the synthesis of analogs with improved solubility and stability properties. Another area of research is the study of the compound's potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This could involve the development of new drugs based on the compound that target acetylcholinesterase inhibition. Finally, the compound could be used as a building block in the synthesis of other biologically active compounds with potential applications in various fields.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction between 3-bromoaniline and 1-(methoxymethyl)-1H-benzimidazole in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole has been used as a building block in the synthesis of other biologically active compounds.

properties

IUPAC Name

2-(3-bromophenyl)-1-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-19-10-18-14-8-3-2-7-13(14)17-15(18)11-5-4-6-12(16)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJLRKCWOVEZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole

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